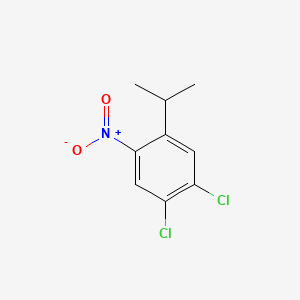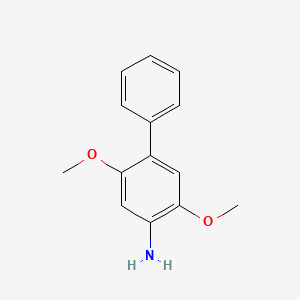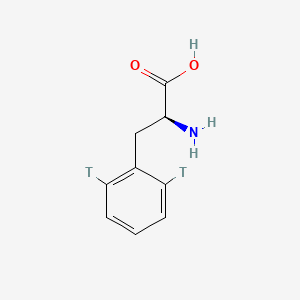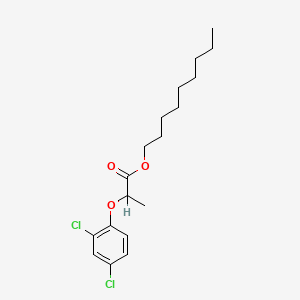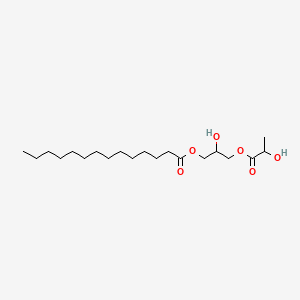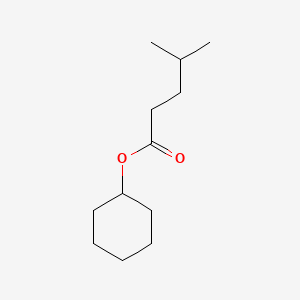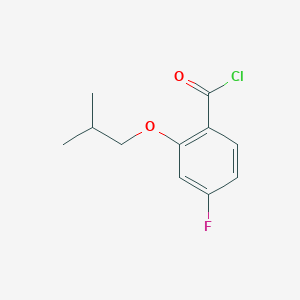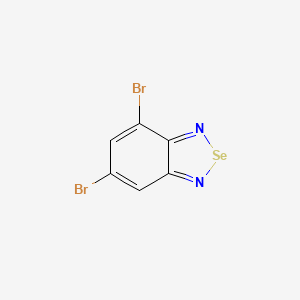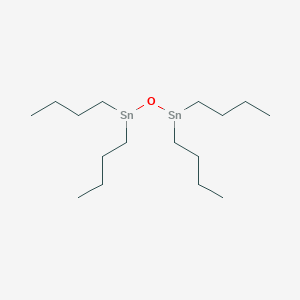
Titanium tetrakis(4-methylpentanolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium tetrakis(4-methylpentanolate) is an organometallic compound with the molecular formula C24H52O4Ti. It is a titanium(IV) complex where the titanium atom is coordinated to four 4-methylpentanolate ligands.
准备方法
Synthetic Routes and Reaction Conditions
Titanium tetrakis(4-methylpentanolate) can be synthesized through the reaction of titanium tetrachloride with 4-methylpentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_4 + 4 \text{C}6\text{H}{13}\text{OH} \rightarrow \text{Ti}(\text{OC}6\text{H}{13})_4 + 4 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
化学反应分析
Types of Reactions
Titanium tetrakis(4-methylpentanolate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and 4-methylpentanol.
Ligand Exchange: It can undergo ligand exchange reactions with other alcohols or amines.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Requires water or aqueous solutions.
Ligand Exchange: Involves other alcohols or amines under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Hydrolysis: Titanium dioxide (TiO2) and 4-methylpentanol
Ligand Exchange: New titanium alkoxides or amides depending on the reagents used.
科学研究应用
Titanium tetrakis(4-methylpentanolate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.
Materials Science: Employed in the preparation of titanium dioxide thin films and coatings through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and as a component in biocompatible materials.
Industry: Utilized in the production of high-performance materials, including ceramics and composites.
作用机制
The mechanism by which titanium tetrakis(4-methylpentanolate) exerts its effects involves the coordination of the titanium center to various ligands. This coordination can influence the reactivity and stability of the compound. In catalytic applications, the titanium center can facilitate various chemical transformations by acting as a Lewis acid, thereby activating substrates and promoting reaction pathways .
相似化合物的比较
Similar Compounds
Titanium tetrakis(isopropoxide): Another titanium(IV) alkoxide with similar applications in materials science and catalysis.
Titanium tetrakis(ethoxide): Used in the synthesis of titanium dioxide and other titanium-based materials.
Titanium tetrakis(dimethylamido): Employed in chemical vapor deposition processes for the preparation of titanium nitride and titanium dioxide films.
Uniqueness
Titanium tetrakis(4-methylpentanolate) is unique due to the presence of the 4-methylpentanolate ligands, which can impart specific properties such as solubility and reactivity. These properties can be advantageous in certain applications, such as the preparation of specialized coatings and materials .
属性
CAS 编号 |
71965-00-9 |
|---|---|
分子式 |
C24H52O4Ti |
分子量 |
452.5 g/mol |
IUPAC 名称 |
4-methylpentan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C6H13O.Ti/c4*1-6(2)4-3-5-7;/h4*6H,3-5H2,1-2H3;/q4*-1;+4 |
InChI 键 |
FFZQNIBTALQJFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


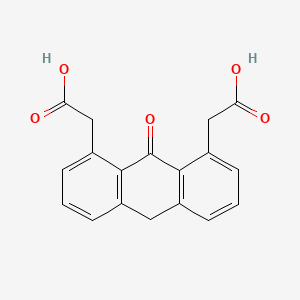

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
